molecular formula C12H10N6 B2967966 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine CAS No. 685106-75-6

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine

Cat. No.: B2967966
CAS No.: 685106-75-6
M. Wt: 238.254
InChI Key: QWYGWBGUYZJOPZ-UHFFFAOYSA-N
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Description

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a triazole ring and a pyrimidine ring, both of which are known for their biological activities. The presence of these rings in a single molecule makes it a valuable candidate for various research and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cells are targeted due to their rapid proliferation and growth, which is a characteristic feature of cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It achieves this by inducing apoptosis, a process that leads to programmed cell death . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis. By inducing apoptosis, it disrupts the normal cell cycle, leading to the death of cancer cells . The compound’s ability to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. . The reaction conditions usually involve the use of copper(I) salts as catalysts, with solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine is unique due to the combination of triazole and pyrimidine rings in a single molecule. This dual-ring structure provides a versatile platform for various chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-12-15-6-5-11(17-12)9-1-3-10(4-2-9)18-8-14-7-16-18/h1-8H,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYGWBGUYZJOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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